molecular formula C6F3I3 B1308152 1,3,5-Trifluoro-2,4,6-triiodobenzene CAS No. 84322-56-5

1,3,5-Trifluoro-2,4,6-triiodobenzene

Cat. No.: B1308152
CAS No.: 84322-56-5
M. Wt: 509.77 g/mol
InChI Key: NTAZOPPTLZSXQH-UHFFFAOYSA-N
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Description

1,3,5-Trifluoro-2,4,6-triiodobenzene is an aromatic compound characterized by the presence of three fluorine atoms and three iodine atoms attached to a benzene ring. This compound is known for its unique halogen bonding properties, making it a valuable building block in the field of supramolecular chemistry .

Mechanism of Action

Target of Action

The primary targets of 1,3,5-Trifluoro-2,4,6-triiodobenzene are various halogen-bonding acceptors, ranging from neutral Lewis bases (nitrogen-containing heterocycles, N-oxides, and triphenylphosphine selenide) to anions (halide ions and thiocyanate ion) . These targets play a crucial role in the formation of a wide diversity of supramolecular architectures .

Mode of Action

This compound interacts with its targets through halogen-bonding interactions . This interaction leads to the co-crystallization of this compound with its targets, resulting in the formation of various supramolecular architectures .

Biochemical Pathways

The interaction of this compound with its targets affects the formation of supramolecular architectures . These architectures can be considered as the downstream effects of the biochemical pathways influenced by this compound .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of diverse supramolecular architectures . These architectures are formed as a result of the compound’s interaction with various halogen-bonding acceptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is light-sensitive and incompatible with strong oxidizing agents, strong acids, and bases . These factors should be considered when studying the compound’s mechanism of action.

Biochemical Analysis

Biochemical Properties

1,3,5-Trifluoro-2,4,6-triiodobenzene plays a significant role in biochemical reactions due to its ability to form noncovalent interactions, such as halogen bonds. These interactions are crucial in the construction of supramolecular architectures. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through halogen bonding and π-π stacking interactions . These interactions can influence the stability and function of the biomolecules, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form halogen bonds with biomolecules can lead to changes in the activity of enzymes and proteins, thereby affecting cellular processes . Additionally, this compound may impact the expression of specific genes, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules through halogen bonding and π-π stacking interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . The compound’s ability to form stable noncovalent interactions with proteins and enzymes can result in changes in their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be light-sensitive and can degrade when exposed to strong oxidizing agents, strong acids, and bases . These factors can influence the stability and long-term effects of the compound on cellular function. In vitro and in vivo studies have shown that the compound’s stability and activity can vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there may be threshold effects, where the compound’s impact on cellular processes changes significantly at specific dosage levels. It is essential to carefully control the dosage to avoid potential toxicity and adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s halogenated structure allows it to participate in unique metabolic reactions, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, making this compound an important compound in metabolic studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form stable noncovalent interactions with biomolecules can affect its transport and distribution, impacting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trifluoro-2,4,6-triiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the fluorination of 1,3,5-triiodobenzene using a fluorinating agent such as silver fluoride (AgF) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trifluoro-2,4,6-triiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trifluoro-2,4,6-triiodobenzene is unique due to the combination of fluorine and iodine atoms, which enhances its halogen bonding strength and versatility in forming diverse supramolecular structures. This makes it a valuable compound for applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

1,3,5-trifluoro-2,4,6-triiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAZOPPTLZSXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)F)I)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F3I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397333
Record name 1,3,5-trifluoro-2,4,6-triiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84322-56-5
Record name 1,3,5-trifluoro-2,4,6-triiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Trifluoro-2,4,6-triiodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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